molecular formula C19H21N2O9P B12942573 8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate

8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate

Cat. No.: B12942573
M. Wt: 452.4 g/mol
InChI Key: ZVRMIDIMGXIFAP-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate is a complex organic compound featuring a benzo[e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines and phosphates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the precise control of reaction parameters and the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The phosphate ester may also contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N2O9P

Molecular Weight

452.4 g/mol

IUPAC Name

[8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-9-yl] dihydrogen phosphate

InChI

InChI=1S/C19H21N2O9P/c1-26-12-6-5-11-16(10-7-13(27-2)18(29-4)14(8-10)28-3)20-9-15(22)21-17(11)19(12)30-31(23,24)25/h5-8H,9H2,1-4H3,(H,21,22)(H2,23,24,25)

InChI Key

ZVRMIDIMGXIFAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NCC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)OP(=O)(O)O

Origin of Product

United States

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